4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol
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Overview
Description
4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that features a unique structure combining a benzodioxin ring, an imidazo[1,2-a]pyridine core, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Imidazo[1,2-a]pyridine Core: This core structure can be synthesized through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde.
Coupling Reactions: The final step involves coupling the benzodioxin and imidazo[1,2-a]pyridine intermediates with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The imidazo[1,2-a]pyridine core can be reduced using hydrogenation reactions.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated benzodioxin derivatives.
Scientific Research Applications
4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a similar benzodioxin ring but with a different functional group.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: Features a benzodioxin ring and an amide linkage.
Uniqueness
4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol is unique due to its combination of a benzodioxin ring, an imidazo[1,2-a]pyridine core, and a phenol group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C22H19N3O3/c1-14-2-9-20-24-21(15-3-6-17(26)7-4-15)22(25(20)13-14)23-16-5-8-18-19(12-16)28-11-10-27-18/h2-9,12-13,23,26H,10-11H2,1H3 |
InChI Key |
SFOJMBQOQFMTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)O)C=C1 |
Origin of Product |
United States |
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